molecular formula C12H9F3N2O B6329834 5-[3-(Trifluoromethoxy)phenyl]pyridin-2-amine, 95% CAS No. 1177269-61-2

5-[3-(Trifluoromethoxy)phenyl]pyridin-2-amine, 95%

Cat. No. B6329834
CAS RN: 1177269-61-2
M. Wt: 254.21 g/mol
InChI Key: PZSMHOZZRWBOAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[3-(Trifluoromethoxy)phenyl]pyridin-2-amine, 95% (5-TFMPPA-95) is an organic compound that belongs to the class of compounds known as pyridines. 5-TFMPPA-95 is a colorless liquid with a boiling point of 131 °C and a melting point of -45 °C. It is insoluble in water but soluble in organic solvents such as ethanol and acetone. 5-TFMPPA-95 is a widely used reagent in organic synthesis and is used in the preparation of various pharmaceuticals, agrochemicals, and other compounds.

Mechanism of Action

The mechanism of action of 5-[3-(Trifluoromethoxy)phenyl]pyridin-2-amine, 95% is not fully understood. However, it is known that the compound binds to the active sites of enzymes, such as acetylcholinesterase and phosphodiesterase, and inhibits their activity. This inhibition of the enzymes leads to various biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[3-(Trifluoromethoxy)phenyl]pyridin-2-amine, 95% depend on the enzyme that is inhibited. For example, the inhibition of acetylcholinesterase leads to increased levels of acetylcholine in the body, which can lead to increased alertness, improved memory, and improved cognitive function. The inhibition of phosphodiesterase leads to increased levels of cAMP in the body, which can lead to increased energy levels, improved muscle function, and improved metabolism.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-[3-(Trifluoromethoxy)phenyl]pyridin-2-amine, 95% in laboratory experiments is that it is a relatively inexpensive reagent. It is also relatively stable and does not degrade easily. However, one limitation of using 5-[3-(Trifluoromethoxy)phenyl]pyridin-2-amine, 95% is that it is insoluble in water, which can make it difficult to dissolve in aqueous solutions.

Future Directions

There are numerous potential future directions for 5-[3-(Trifluoromethoxy)phenyl]pyridin-2-amine, 95% research. One potential direction is to further investigate its mechanism of action, as well as its effects on other enzymes. Additionally, further research could be done to explore the potential applications of 5-[3-(Trifluoromethoxy)phenyl]pyridin-2-amine, 95% in the synthesis of new drugs and agrochemicals. Finally, further research could be done to explore the potential uses of 5-[3-(Trifluoromethoxy)phenyl]pyridin-2-amine, 95% in the development of new diagnostic and therapeutic techniques.

Synthesis Methods

5-[3-(Trifluoromethoxy)phenyl]pyridin-2-amine, 95% can be synthesized from 3-trifluoromethylphenol and pyridine. The reaction is carried out in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature of 80 °C for 8 hours. The product is then purified by column chromatography to obtain the desired compound.

Scientific Research Applications

5-[3-(Trifluoromethoxy)phenyl]pyridin-2-amine, 95% has been used in various scientific research applications. It has been used in the synthesis of various compounds such as inhibitors of the enzyme acetylcholinesterase, inhibitors of the enzyme phosphodiesterase, and inhibitors of the enzyme tyrosinase. It has also been used in the synthesis of drugs such as anticonvulsants, anti-inflammatory agents, and antineoplastic agents.

properties

IUPAC Name

5-[3-(trifluoromethoxy)phenyl]pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O/c13-12(14,15)18-10-3-1-2-8(6-10)9-4-5-11(16)17-7-9/h1-7H,(H2,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZSMHOZZRWBOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CN=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[3-(Trifluoromethoxy)phenyl]pyridin-2-amine

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